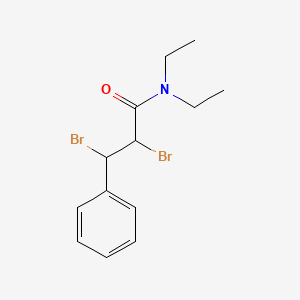
Chromogen i
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromogen I is a chemical compound that is either colored or can be made colored by the attachment of suitable substituents. It is widely used in various fields, including immunohistochemistry, where it plays a crucial role in staining biological samples to visualize molecular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chromogen I typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of aromatic amines and diazonium salts, which undergo coupling reactions to form the chromogen. The reaction conditions often require acidic or basic environments to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .
Analyse Chemischer Reaktionen
Types of Reactions: Chromogen I undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which often exhibits a different color.
Reduction: Reducing agents can revert the oxidized form back to the original chromogen.
Substitution: Substituents on the chromogen can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties, making them useful in different applications .
Wissenschaftliche Forschungsanwendungen
Chromogen I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques to detect the presence of specific ions or molecules.
Biology: Plays a crucial role in immunohistochemistry for staining tissues and cells to visualize molecular targets.
Medicine: Utilized in diagnostic assays to detect biomarkers associated with diseases.
Industry: Employed in the production of dyes and pigments for textiles, plastics, and other materials
Wirkmechanismus
The mechanism of action of Chromogen I involves its conversion from a colorless or faintly colored state to a highly colored compound through chemical reactions. In immunohistochemistry, enzymes such as horseradish peroxidase catalyze the conversion of this compound into a colored precipitate at the site of enzymatic activity. This allows for the visualization of specific molecular targets within biological samples .
Vergleich Mit ähnlichen Verbindungen
Chromogen I can be compared with other chromogenic compounds such as:
3,3’-Diaminobenzidine tetrahydrochloride (DAB): Widely used in immunohistochemistry for its ability to produce a brown precipitate.
Fast Red: Reacts with alkaline phosphatase to produce a red end product.
PermaBlue and PermaGreen: Used for multiplex staining in immunohistochemistry
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to produce distinct colors upon reaction makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO5 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1 |
InChI-Schlüssel |
RFOPFIYPZLCUQZ-SXLGRDMDSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O |
Kanonische SMILES |
CC(=O)NC(=CC(C(CO)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)




![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)

![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
